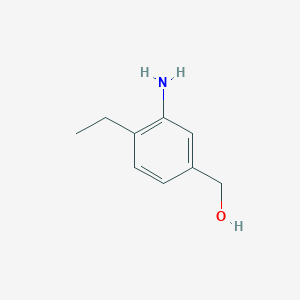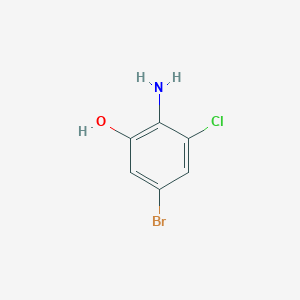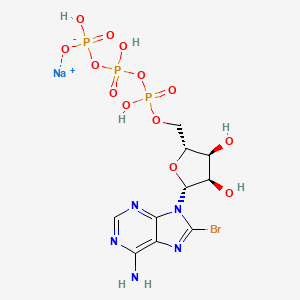
8Br-ATP sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoadenosine 5’-triphosphate sodium salt, commonly referred to as 8Br-ATP sodium salt, is a modified form of adenosine triphosphate (ATP). It is an ATP analogue where a bromine atom is substituted at the 8th position of the adenine ring. This compound is widely used in biochemical and physiological research due to its ability to mimic ATP while providing unique properties that facilitate the study of ATP-dependent processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8Br-ATP sodium salt typically involves the bromination of adenosine triphosphate. The process begins with the preparation of 8-bromoadenosine, which is then phosphorylated to yield 8Br-ATP. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an aqueous medium under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications. The compound is typically supplied as an aqueous solution of the sodium salt to enhance its stability and ease of use.
Analyse Des Réactions Chimiques
Types of Reactions
8Br-ATP sodium salt undergoes various chemical reactions, including:
Hydrolysis: Similar to ATP, 8Br-ATP can be hydrolyzed to 8Br-ADP and 8Br-AMP, releasing energy in the process.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes such as ATPases.
Phosphorylation: Requires kinases and specific substrates.
Substitution: Involves nucleophiles and appropriate solvents.
Major Products Formed
Hydrolysis: 8Br-ADP, 8Br-AMP, and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8Br-ATP sodium salt is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tool to study ATP-dependent reactions and enzyme kinetics.
Biology: Employed in receptor mapping studies to understand the interaction of ATP with its receptors.
Medicine: Investigated for its potential therapeutic applications in modulating ATP-dependent pathways.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
8Br-ATP sodium salt exerts its effects by mimicking the natural ATP molecule. It interacts with ATP-binding proteins and enzymes, participating in ATP-dependent processes such as phosphorylation and energy transfer. The bromine substitution at the 8th position alters the molecule’s properties, allowing researchers to study the effects of this modification on ATP’s biological functions.
Comparaison Avec Des Composés Similaires
8Br-ATP sodium salt is compared with other ATP analogues such as:
8-Azido-ATP: Contains an azido group at the 8th position, used for photoaffinity labeling.
8-Chloro-ATP: Contains a chlorine atom at the 8th position, used in similar studies as 8Br-ATP.
2’,3’-O-(2,4,6-Trinitrophenyl)-ATP: Contains a trinitrophenyl group, used to study ATP-binding sites.
The uniqueness of this compound lies in its ability to provide insights into the structural and functional aspects of ATP-dependent processes, making it a valuable tool in various research fields.
Propriétés
Numéro CAS |
81035-56-5 |
|---|---|
Formule moléculaire |
C10H14BrN5NaO13P3 |
Poids moléculaire |
608.06 g/mol |
Nom IUPAC |
sodium;(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/C10H14BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q-1;+1/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
FFFZQIYILZCXKG-GWTDSMLYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


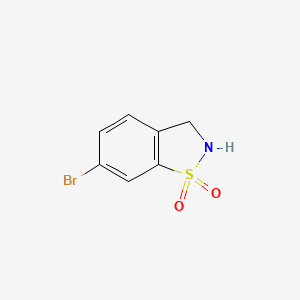
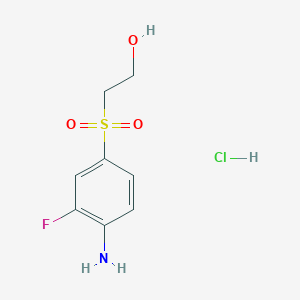
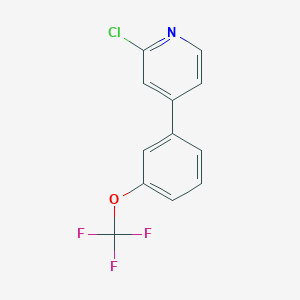
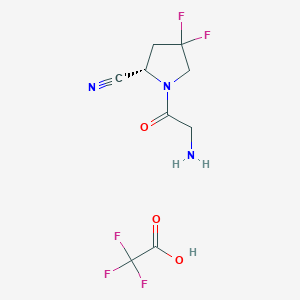
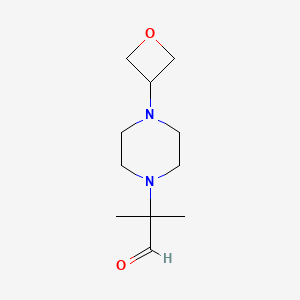
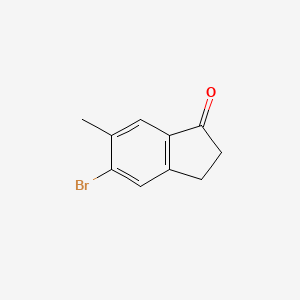
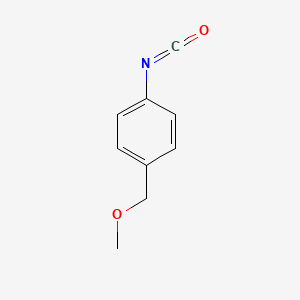
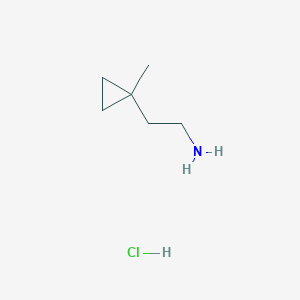
![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)
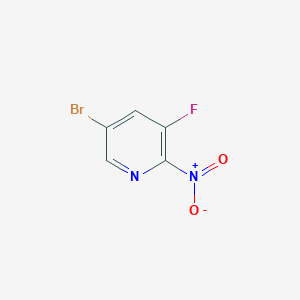
![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
